18-Hydroxy-11-deoxycorticosterone

Übersicht

Beschreibung

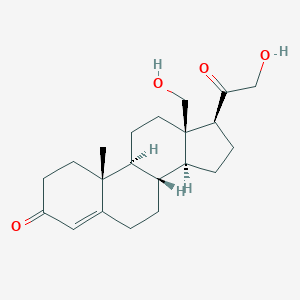

18-Hydroxy-11-deoxycorticosterone is a steroidal compound that belongs to the class of corticosteroids. It is structurally related to other corticosteroids such as cortisol and corticosterone. This compound is characterized by the presence of hydroxyl groups at the 18th and 21st positions on the pregnane skeleton, which is a common feature in many biologically active steroids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 18-Hydroxy-11-deoxycorticosterone typically involves multiple steps starting from simpler steroidal precursors. One common method involves the reaction of an 18-hydroxypregnan-20-one in its hemiacetal form with lead tetra-acetate or electrophilic bromine sources to introduce acetoxy or bromo substituents at the 21st position. Subsequent alkaline hydrolysis yields the 21-hydroxy derivative .

Another synthetic route involves the hypoiodite reaction, where a 5α-bromo-6β-hydroxy derivative is treated with lead tetra-acetate and iodine under irradiation. This is followed by Henbest acetoxylation at the 21st position and oxidation of the intermediate 21-monoacetate to the 19-oxo derivative. Alkaline cleavage then gives the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

18-Hydroxy-11-deoxycorticosterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as 19-oxo derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups or the carbonyl groups present in the molecule.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the steroid skeleton.

Common Reagents and Conditions

Lead tetra-acetate: Used for introducing acetoxy groups.

Electrophilic bromine sources: Used for bromination reactions.

Alkaline hydrolysis: Used to convert acetoxy or bromo substituents to hydroxyl groups.

Iodine and irradiation: Used in the hypoiodite reaction for specific transformations.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Synthesis

18-OH-DOC is a hydroxylated metabolite of 11-deoxycorticosterone (DOC) and serves as a precursor in the biosynthesis of aldosterone, a critical mineralocorticoid involved in regulating blood pressure and electrolyte balance. In the adrenal glands, 18-OH-DOC can be converted into both 18-hydroxycorticosterone (18-OH-B) and aldosterone, particularly in pathological conditions such as adrenal tumors and primary aldosteronism .

Hypertension and Mineralocorticoid Excess

Excessive secretion of 18-OH-DOC has been observed in patients with hypertension, especially those with suppressed plasma renin activity. Studies indicate that more than 10% of hypertensive patients may exhibit elevated levels of this steroid, which can contribute to the pathogenesis of hypertension by enhancing sodium retention and increasing blood volume .

Table 1: Clinical Findings Related to 18-OH-DOC in Hypertensive Patients

Adrenal Tumors

The presence of adrenal tumors producing high levels of 11-deoxycorticosterone and 18-OH-DOC has been documented. A case study highlighted a patient with an adrenal adenoma that led to significant hypertension and hypokalemia, where surgical removal resulted in normalization of hormone levels . This underscores the importance of measuring 18-OH-DOC in diagnosing and managing adrenal-related disorders.

Case Studies

- Adrenal Tumor Case : A study reported a 55-year-old woman with an adrenal tumor that produced both aldosterone and high levels of 18-OH-DOC. Post-surgery, her hormone levels normalized, indicating the tumor's role in her condition .

- Hypertensive Uremic Patients : In a study involving hypertensive uremic patients undergoing dialysis, plasma levels of 18-OH-DOC remained stable, suggesting its limited role during acute renal failure states but highlighting its relevance in chronic conditions .

- Diurnal Variation : Research on diurnal patterns showed that abnormal behaviors in plasma 18-OH-DOC were observed sporadically among hypertensive patients, indicating potential circadian influences on its secretion .

Potential for Therapeutic Applications

Given its role as a weak mineralocorticoid, there is ongoing research into the therapeutic potential of modulating 18-OH-DOC levels to manage conditions like primary hyperaldosteronism and hypertension. Understanding its biosynthetic pathways could lead to targeted therapies that address mineralocorticoid excess syndrome more effectively.

Wirkmechanismus

The mechanism of action of 18-Hydroxy-11-deoxycorticosterone involves its interaction with specific steroid receptors in the body. Upon binding to these receptors, the compound can modulate the expression of various genes involved in inflammatory and immune responses. The molecular targets include glucocorticoid receptors, which play a crucial role in mediating the anti-inflammatory effects of corticosteroids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Corticosterone: Similar structure but lacks the hydroxyl group at the 17th position.

11-Dehydrocorticosterone: Lacks the hydroxyl group at the 11th position.

Uniqueness

18-Hydroxy-11-deoxycorticosterone is unique due to the presence of hydroxyl groups at both the 18th and 21st positions, which imparts distinct biological activities and chemical reactivity compared to other corticosteroids .

Biologische Aktivität

18-Hydroxy-11-deoxycorticosterone (18-OH-DOC) is an endogenous steroid and a weak mineralocorticoid primarily produced in the adrenal glands. It is a hydroxylated metabolite of 11-deoxycorticosterone and plays a significant role in various physiological processes, particularly in the regulation of blood pressure and electrolyte balance. This article explores the biological activity of 18-OH-DOC, including its metabolic pathways, clinical implications, and case studies.

Metabolism and Synthesis

18-OH-DOC is synthesized from 11-deoxycorticosterone (DOC) through the action of the enzyme CYP11B3. In humans, it can be converted into more potent mineralocorticoids such as aldosterone and 18-hydroxycorticosterone (18-OH-B) in adrenal tissues. The conversion rates vary significantly between normal adrenal cortex and tumor tissues, indicating its potential role as a precursor in aldosterone biosynthesis.

Table 1: Conversion Rates of 18-OH-DOC in Different Tissues

| Tissue Type | Conversion to 18-OH-B | Conversion to Aldosterone |

|---|---|---|

| Normal Adrenal Cortex | Moderate | Minimal |

| Tumor Tissue | High | Significant |

Clinical Significance

In clinical settings, elevated levels of 18-OH-DOC can indicate various disorders, including primary aldosteronism and adrenal hyperplasia. Its measurement is crucial for diagnosing conditions characterized by mineralocorticoid excess.

Case Study: Hypertensive Uremic Patients

A study involving 25 hypertensive uremic patients undergoing hemodialysis found that plasma levels of 18-OH-DOC remained stable during dialysis, with no significant correlation to blood pressure changes. This suggests that while 18-OH-DOC may be involved in hypertension mechanisms, it does not directly influence blood pressure regulation during acute treatment scenarios .

Biological Effects

The biological activity of 18-OH-DOC includes its effects on sodium retention and potassium excretion, similar to aldosterone but with reduced potency. It can contribute to conditions like secondary hypertension when secreted excessively.

The primary actions of 18-OH-DOC include:

- Sodium Retention : Enhances sodium reabsorption in renal tubules.

- Potassium Excretion : Promotes potassium excretion leading to potential hypokalemia.

- Blood Pressure Regulation : Although weakly active compared to aldosterone, it can still influence blood pressure dynamics under certain pathological conditions.

Research Findings

Recent studies have highlighted the role of 18-OH-DOC in various pathological states:

- Primary Aldosteronism : Increased levels are often observed in patients with this condition, indicating its potential as a diagnostic marker.

- Adrenal Tumors : Tumor tissues have shown higher conversion rates of 18-OH-DOC to aldosterone, suggesting its involvement in tumorigenesis within the adrenal cortex .

- Hypertension Studies : Research indicates that while 18-OH-DOC levels do not correlate directly with blood pressure during hemodialysis, they may still reflect underlying adrenal function and pathology .

Eigenschaften

IUPAC Name |

(8R,9S,10R,13R,14S,17S)-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-20-8-6-14(24)10-13(20)2-3-15-16(20)7-9-21(12-23)17(15)4-5-18(21)19(25)11-22/h10,15-18,22-23H,2-9,11-12H2,1H3/t15-,16+,17+,18-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJHREHKRNIYDB-TZGXILGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4C(=O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958920 | |

| Record name | 18-Hydroxy-11-deoxycorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-68-0 | |

| Record name | 18-Hydroxy-11-deoxycorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Hydroxydeoxycorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Hydroxy-11-deoxycorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18,21-dihydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.